Sodium 4-chlorobenzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

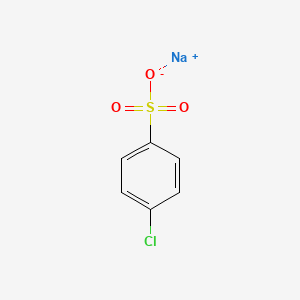

Sodium 4-chlorobenzenesulfonate is an organic compound with the molecular formula C6H4ClNaO3S. It is a white to almost white crystalline powder that is soluble in water. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions: Sodium 4-chlorobenzenesulfonate can be synthesized through the sulfonation of 4-chlorobenzene. The process involves the reaction of 4-chlorobenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the continuous sulfonation of 4-chlorobenzene using sulfur trioxide in a controlled environment. The resulting 4-chlorobenzenesulfonic acid is then neutralized with sodium hydroxide to produce the sodium salt .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form various sulfonic acid derivatives.

Reduction Reactions: It can be reduced to form 4-chlorobenzenesulfinic acid under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

Substitution: Products include various substituted benzenesulfonates.

Oxidation: Products include sulfonic acid derivatives.

Reduction: Products include sulfinic acid derivatives.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₆H₄ClNaO₃S

- Molecular Weight : 214.59 g/mol

- CAS Number : 5138-90-9

- Appearance : White crystalline solid, water-soluble

Organic Synthesis

Sodium 4-chlorobenzenesulfonate is widely used as a reagent in organic synthesis. It serves as a sulfonating agent and is involved in the preparation of various organic compounds.

Case Study: Synthesis of Polymers

Research indicates that NaCBS can be utilized in the direct synthesis of hydrophilic styrenic-based homopolymers and block copolymers in aqueous solutions. This application highlights its role in producing polymers with tailored properties for specific uses (Mitsukami et al., 2001).

Nanomaterials Development

NaCBS has been employed in the creation of organo-mineral hybrid nanomaterials. The compound can be intercalated between layers of zinc-aluminium layered double hydroxides, leading to materials with enhanced structural and functional properties.

Case Study: Hybrid Nanomaterials

A study demonstrated that the incorporation of this compound resulted in a hybrid material with improved intercalation and stability, showcasing its potential in nanotechnology applications (Lakraimi et al., 2006).

Electrochemical Sensors

The compound has significant applications in the development of electrochemical sensors. It can be used to create poly(sodium 4-styrenesulfonate) intercalated graphene composites, which exhibit excellent electrocatalytic activity.

Case Study: Sensor Development

Research by Li et al. (2014) illustrated the effectiveness of NaCBS in enhancing the performance of electrochemical sensors, paving the way for advancements in analytical chemistry.

Membrane Technology

This compound is also utilized in membrane technology, particularly in the fabrication of negatively charged nanofiltration membranes. These membranes are crucial for applications such as desalination and wastewater treatment.

Case Study: Membrane Fabrication

Zhu et al. (2014) reported on the successful incorporation of modified halloysite nanotubes grafted with this compound into nanofiltration membranes, demonstrating their potential for environmental applications.

Material Modification

NaCBS has been used to modify multilayered materials, particularly poly(sodium 4-styrenesulfonate)/poly(diallyldimethylammonium chloride) multilayers. Treatment with concentrated salt solutions containing this compound leads to significant changes in physicochemical properties.

Case Study: Tailored Material Applications

Han et al. (2012) explored how this compound treatment can enhance the properties of multilayered materials, offering new avenues for material science research.

Data Table: Summary of Applications

| Application Area | Description | Key References |

|---|---|---|

| Organic Synthesis | Used as a sulfonating agent for polymers | Mitsukami et al., 2001 |

| Nanomaterials Development | Intercalation between layered double hydroxides | Lakraimi et al., 2006 |

| Electrochemical Sensors | Enhances electrocatalytic activity in sensor development | Li et al., 2014 |

| Membrane Technology | Fabrication of negatively charged nanofiltration membranes | Zhu et al., 2014 |

| Material Modification | Modifies multilayered materials for tailored properties | Han et al., 2012 |

作用機序

The mechanism of action of sodium 4-chlorobenzenesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can interact with molecular targets such as enzymes and proteins, leading to changes in their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes .

類似化合物との比較

- Sodium benzenesulfonate

- Sodium toluenesulfonate

- Sodium xylenesulfonate

Comparison: Sodium 4-chlorobenzenesulfonate is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions compared to sodium benzenesulfonate. It also has different solubility and stability properties compared to sodium toluenesulfonate and sodium xylenesulfonate, making it suitable for specific industrial applications .

生物活性

Sodium 4-chlorobenzenesulfonate (Na-4-CBSA) is a sulfonate compound that has garnered attention due to its diverse biological activities and applications in various fields, including environmental microbiology and toxicology. This article explores the biological activity of Na-4-CBSA, synthesizing findings from multiple research studies.

This compound is a sodium salt of 4-chlorobenzenesulfonic acid, characterized by the presence of a sulfonate group attached to a chlorinated benzene ring. Its molecular formula is C6H4ClO3S with a molecular weight of approximately 214.6 g/mol.

Biological Activity Overview

The biological activity of Na-4-CBSA can be categorized into several key areas:

- Microbial Degradation :

-

Toxicological Studies :

- Various studies have assessed the toxicity of Na-4-CBSA through in vivo and in vitro assays. For instance, Ames tests and mammalian cell mutagenicity assays have been conducted to evaluate its genotoxic potential. The results indicate that Na-4-CBSA exhibits low genotoxicity under specific conditions .

- In a rat model, exposure to high doses of Na-4-CBSA led to changes in hematological parameters, including increased white blood cell counts and alterations in organ weights, suggesting potential systemic effects at elevated exposure levels .

- Pharmacological Applications :

Case Studies and Research Findings

The biological activity of Na-4-CBSA is primarily mediated through its interaction with cellular components:

- Cell Membrane Interaction : Na-4-CBSA can alter membrane fluidity and permeability, which may enhance the uptake of other compounds or drugs when used as a carrier .

- Enzymatic Pathways : The degradation pathways utilized by microbial strains involve specific enzymes that cleave the sulfonate group, facilitating further breakdown into less harmful substances.

特性

CAS番号 |

5138-90-9 |

|---|---|

分子式 |

C6H5ClNaO3S |

分子量 |

215.61 g/mol |

IUPAC名 |

sodium;4-chlorobenzenesulfonate |

InChI |

InChI=1S/C6H5ClO3S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10); |

InChIキー |

DGNMZFIOSIEAJS-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1S(=O)(=O)[O-])Cl.[Na+] |

正規SMILES |

C1=CC(=CC=C1S(=O)(=O)O)Cl.[Na] |

Key on ui other cas no. |

5138-90-9 |

ピクトグラム |

Corrosive; Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。